2.25-Fold Higher PDE5 Inhibitory Potency vs. Sildenafil in Direct Head-to-Head Comparison
In a direct head-to-head pharmacodynamics study comparing yonkenafil with sildenafil, yonkenafil exhibited an IC50 of 2.0 nM against PDE5, compared to sildenafil's IC50 of 4.5 nM [1]. This indicates a 2.25-fold higher potency for the target enzyme in vitro.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Sildenafil: 4.5 nM |
| Quantified Difference | 2.25-fold higher potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher potency at the target enzyme suggests a lower effective dose may be achievable, potentially improving the therapeutic window and reducing off-target effects related to dose-dependent activity.
- [1] 优克那非临床前药代动力学研究 (Preclinical Pharmacokinetic Study of Yonkenafil). View Source
